molecular formula C13H7F2NO4 B1270172 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde CAS No. 173282-22-9

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Cat. No. B1270172
CAS RN: 173282-22-9
M. Wt: 279.19 g/mol
InChI Key: RINTXUSUROIDBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde often involves multiple steps, including etherization, nitration, reduction, diazotization, and hydrolysis reactions. For instance, Quan (2005) discussed the synthesis of a related compound, 4-(2,4-Dichlorophenoxy)phenol, from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions with a total yield of 57.6% (Quan, 2005).

Molecular Structure Analysis

The molecular structure of compounds containing difluoro and nitro groups has been extensively studied. For example, Dorofeeva et al. (2008) investigated the molecular structure, conformation, and potential to internal rotation of difluoronitrobenzenes by gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives, such as the reduction in the presence of arylureas, have shown significant positive shifts in potential, indicating strong hydrogen bonding between nitrobenzene radical anions and arylureas. This behavior suggests a fast on/off redox switch mechanism (Bu et al., 2005).

Physical Properties Analysis

The physical properties of compounds related to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, such as polyimides synthesized from related diamine monomers, reveal high transparency, solubility, and good mechanical strength. These properties are attributed to the specific molecular design and incorporation of trifluoromethyl groups (Yang & Hsiao, 2004).

Chemical Properties Analysis

The introduction of difluoro and nitro groups significantly affects the chemical properties of these compounds. For instance, the electrochemical studies on nitrobenzene derivatives have demonstrated reversible hydrogen bonding capabilities with arylureas, showing a strong dependency on the redox state, which can be utilized in designing redox-responsive materials (Bu et al., 2005).

Scientific Research Applications

Crystal Structure Studies

Researchers have investigated the crystal structures of several fluoro-mesogens, including compounds similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. These studies provide insights into the smectic-like layer structures of these crystals, which are important for understanding their physical properties and potential applications (Hori et al., 2001).

Coordination Polymers for Sensing

Research into coordination polymers, which are similar in structure to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has shown potential for applications in sensing nitrobenzene at parts-per-million concentrations (Wang et al., 2015). This highlights the potential for such compounds in environmental monitoring and safety applications.

Development of Electron-Rich Nitroaromatics

A study on electron-rich nitroaromatics, closely related to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has revealed their synthesis and structural properties. These findings are significant for developing new materials with specific electronic properties (White et al., 2019).

Luminescent Sensing Materials

Lanthanide-organic frameworks containing ketone group sites, similar to the structure of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, have been synthesized. These materials show promise as highly sensitive luminescent sensors for nitrobenzene and iron(III), indicating potential applications in chemical sensing and environmental monitoring (Zhang et al., 2017).

Fluorine Chemistry and Nucleophilic Substitution Reactions

Research into fluorine-containing compounds, similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has explored their reactivity and the potential for introducing various functional groups through nucleophilic substitution reactions. This is crucial for the development of new pharmaceuticals and agrochemicals (Sipyagin et al., 2004).

properties

IUPAC Name

4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINTXUSUROIDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363166
Record name 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

CAS RN

173282-22-9
Record name 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173282-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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